5-Monobutyl methotrexate
Description
5-Monobutyl methotrexate is an antineoplastic antimetabolite derived from methotrexate (MTX), a well-established chemotherapeutic and immunosuppressive agent. Like MTX, it inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby disrupting DNA and RNA synthesis in rapidly dividing cells .
Properties
CAS No. |
66147-31-7 |
|---|---|
Molecular Formula |
C24H30N8O5 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
5-butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H30N8O5/c1-3-4-11-37-18(33)10-9-17(23(35)36)29-22(34)14-5-7-16(8-6-14)32(2)13-15-12-27-21-19(28-15)20(25)30-24(26)31-21/h5-8,12,17H,3-4,9-11,13H2,1-2H3,(H,29,34)(H,35,36)(H4,25,26,27,30,31) |
InChI Key |
AJOXYVRHUDHOGM-KRWDZBQOSA-N |
SMILES |
CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Isomeric SMILES |
CCCCOC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Other CAS No. |
66147-31-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Monobutyl methotrexate; NSC 305986; NSC-305986; NSC305986; gamma-Mbmtx; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Monobutyl methotrexate involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with a benzoyl chloride derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with butyl alcohol in the presence of a catalyst to introduce the butoxy group. The final step involves the coupling of the intermediate with a pentanoic acid derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Protection of Amine Groups
-
The primary amines on the pteridine ring are protected using phosphazine groups to prevent unwanted alkylation during synthesis. This step is critical to ensure regioselectivity .
-
Example reaction:
\text{2 4 diamino 6 hydroxymethylpteridine}+\text{triphenyl dibromophosphorane}\rightarrow \text{6 bromomethylpteridine with phosphazine protection}$$[3]
Alkylation of Glutamic Acid Side Chain
-
Ethyl -(-methylaminobenzoyl)-L-glutamate undergoes alkylation at the γ-carboxyl group using butylating agents (e.g., butyl bromide).
-
Reaction conditions:
-
Example:
\text{MTX ester}+\text{butanol}\xrightarrow{\text{H}^+}\text{5 monobutyl methotrexate}$$[5][9]
Deprotection and Hydrolysis
-
Phosphazine groups are removed via hydrolysis under alkaline conditions (e.g., NaOH in ethanol/water) .
-
Final purification involves pH-controlled crystallization (pH 1.5–3.0) to isolate the monobutyl derivative .
Key Reaction Parameters
Mass Spectrometry (MS)
-
Characteristic ions for monobutyl derivatives:
13C NMR^{13}\text{C NMR}13C NMR
-
Distinct shifts for α- vs. γ-monoamides:
Carbon Position α-Monoamide (ppm) γ-Monoamide (ppm) γ-CH 31.3 28.2 COO 170.0 172.4
Stability and Reactivity
-
Hydrolysis Sensitivity : The butyl ester group undergoes hydrolysis in aqueous environments (pH > 7), reverting to methotrexate .
-
Thermal Stability : Degrades above 60°C, necessitating low-temperature storage .
Biological Implications
-
Prodrug Mechanism : The butyl ester enhances lipophilicity, improving cellular uptake. Intracellular esterases hydrolyze the ester, releasing active methotrexate .
-
Reduced Toxicity : Selective activation in target tissues may lower systemic side effects (e.g., hepatotoxicity) .
Research Gaps
Scientific Research Applications
5-Monobutyl methotrexate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to antifolate drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Monobutyl methotrexate involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound inhibits the activity of these enzymes, leading to disruption of folate-dependent processes, which is particularly useful in cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following section evaluates 5-monobutyl methotrexate against structurally or functionally related compounds, focusing on mechanisms, efficacy, toxicity, and clinical applications.
Methotrexate (MTX)
- Structural Differences: MTX lacks the butyl modification present in this compound. Its structure includes a pteridine ring linked to glutamic acid, enabling competitive DHFR inhibition .
- Mechanism: MTX primarily inhibits DHFR, depleting tetrahydrofolate cofactors required for nucleotide synthesis. It also exhibits immunosuppressive effects via adenosine signaling modulation .
- Efficacy : MTX is effective against cancers (e.g., acute lymphoblastic leukemia, osteosarcoma) and autoimmune diseases (e.g., rheumatoid arthritis). However, resistance arises due to impaired cellular uptake or DHFR overexpression .
- Toxicity : MTX causes myelosuppression, hepatotoxicity, and gastrointestinal damage. Genetic variability influences toxicity severity, as shown in Drosophila and human studies .
Pemetrexed
- Structural Differences : Pemetrexed is a pyrrolopyrimidine antifolate with multi-enzyme inhibitory activity, targeting thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT) .
- Mechanism: Broader enzyme inhibition allows pemetrexed to disrupt nucleotide synthesis at multiple steps, unlike MTX or this compound, which focus on DHFR .
- Efficacy: Approved for mesothelioma and non-small cell lung cancer, pemetrexed demonstrates activity in MTX-resistant tumors due to its polyglutamated form, which enhances intracellular retention .
- Toxicity : Lower myelosuppression risk compared to MTX but may cause rash or renal toxicity .
- Key Distinction: this compound’s narrower target profile (DHFR inhibition) contrasts with pemetrexed’s multi-enzyme approach, suggesting differing resistance mechanisms .
BW50197
- Structural Differences: BW50197 (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) is a pyrimidine-based DHFR inhibitor, structurally distinct from MTX derivatives .
- Mechanism : While less potent than MTX in DHFR inhibition, BW50197 exhibits superior cytotoxicity in MTX-resistant L5178Y lymphoblast cells at high concentrations, likely due to alternative uptake pathways .
- Efficacy : In resistant cell lines, prolonged exposure to BW50197 achieves significant cell death, suggesting clinical utility in MTX-refractory malignancies .
- Toxicity : Similar hematologic toxicity to MTX but manageable with folate supplementation .
- Key Distinction: Unlike this compound, BW50197’s efficacy in resistant cells highlights the importance of transport mechanisms over DHFR affinity alone .
Methotrexate Alpha-Tert-Butyl Ester
- Structural Differences: This esterified MTX derivative includes a tert-butyl group, enhancing stability and bioavailability compared to MTX or this compound .
- Mechanism : The ester modification slows hydrolysis, prolonging drug activity and reducing peak toxicity .
- Efficacy : Preclinical studies suggest improved tumor targeting and reduced off-target effects versus MTX .
- Toxicity : Lower acute toxicity due to controlled release, though long-term effects require further study .
- Key Distinction: Both 5-monobutyl and alpha-tert-butyl MTX derivatives aim to optimize pharmacokinetics, but their structural modifications may suit different clinical scenarios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
